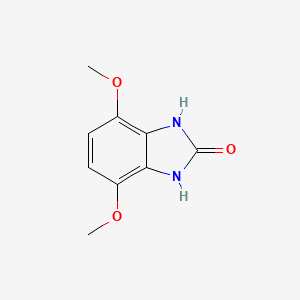

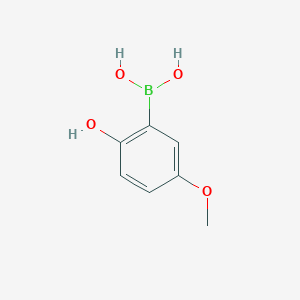

(2-Hydroxy-5-methoxyphenyl)boronic acid

Übersicht

Beschreibung

“(2-Hydroxy-5-methoxyphenyl)boronic acid” is a boronic acid compound with the molecular formula C7H9BO4 . It is a type of organoboron compound, which are commonly studied in organic chemistry .

Synthesis Analysis

Boronic acids and their derivatives have been widely studied in medicinal chemistry, especially after the discovery of the drug bortezomib . The synthetic processes used to obtain these active compounds are relatively simple and well known . The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date .Molecular Structure Analysis

The molecular weight of “(2-Hydroxy-5-methoxyphenyl)boronic acid” is 167.96 g/mol . The InChI code for this compound is 1S/C7H9BO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9-11H,1H3 .Chemical Reactions Analysis

Boronic acids, such as “(2-Hydroxy-5-methoxyphenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide, catalyzed by a palladium (0) complex .Physical And Chemical Properties Analysis

“(2-Hydroxy-5-methoxyphenyl)boronic acid” has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are both 168.0593889 g/mol . The topological polar surface area of this compound is 69.9 Ų .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

“(2-Hydroxy-5-methoxyphenyl)boronic acid” is a type of organoboron reagent that is widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

Protodeboronation is another significant application of “(2-Hydroxy-5-methoxyphenyl)boronic acid”. In a study, catalytic protodeboronation of pinacol boronic esters was reported, which utilized a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Organic Synthesis

“(2-Hydroxy-5-methoxyphenyl)boronic acid” is a valuable building block in organic synthesis. Boronic acids, including this compound, are known for their ability to participate in various organic reactions.

Investigation of Boron Function in Plants

This compound is also used to investigate boron function in plants . It helps researchers understand the role of boron in plant growth and development .

Catalyst in Organic Reactions

“(2-Hydroxy-5-methoxyphenyl)boronic acid” can act as a catalyst in organic reactions . For instance, it is used in the Suzuki reaction, an organic reaction that is classified as a coupling reaction where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .

Synthesis of Complex Molecules

The compound is used in the synthesis of complex molecules . For example, the protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Wirkmechanismus

Target of Action

The primary target of (2-Hydroxy-5-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by (2-Hydroxy-5-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign

Result of Action

The primary result of the action of (2-Hydroxy-5-methoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of (2-Hydroxy-5-methoxyphenyl)boronic acid is influenced by environmental factors such as pH. For example, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which (2-Hydroxy-5-methoxyphenyl)boronic acid belongs, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment .

Zukünftige Richtungen

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Eigenschaften

IUPAC Name |

(2-hydroxy-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDPSZUZTHPCAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Hydroxy-5-methoxyphenyl)boronic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[3,4-d]pyridazine](/img/structure/B3350088.png)

![Pyridazino[4,5-d]pyridazine](/img/structure/B3350090.png)

![Pyrido[3,4-D]pyrimidine](/img/structure/B3350098.png)

![Pyrido[3,4-d]pyridazine, 1,4-dimethoxy-](/img/structure/B3350105.png)

![5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3350151.png)